N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15341842
InChI: InChI=1S/C29H28FN5O4/c1-38-24-12-9-19(17-25(24)39-2)15-16-31-27(36)14-13-26-32-33-29-34(18-20-7-10-21(30)11-8-20)28(37)22-5-3-4-6-23(22)35(26)29/h3-12,17H,13-16,18H2,1-2H3,(H,31,36)
SMILES:
Molecular Formula: C29H28FN5O4
Molecular Weight: 529.6 g/mol

N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

CAS No.:

Cat. No.: VC15341842

Molecular Formula: C29H28FN5O4

Molecular Weight: 529.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide -

Specification

Molecular Formula C29H28FN5O4
Molecular Weight 529.6 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Standard InChI InChI=1S/C29H28FN5O4/c1-38-24-12-9-19(17-25(24)39-2)15-16-31-27(36)14-13-26-32-33-29-34(18-20-7-10-21(30)11-8-20)28(37)22-5-3-4-6-23(22)35(26)29/h3-12,17H,13-16,18H2,1-2H3,(H,31,36)
Standard InChI Key ZQMKZLWUXQBBKM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)OC

Introduction

N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)propanamide is a complex organic compound featuring a unique structural framework. It incorporates a phenethylamine moiety with dimethoxy substitutions and a quinazoline derivative containing a triazole ring. This intricate design suggests potential for diverse biological activities, making it a subject of interest in pharmaceutical research.

Structural Features and Synthesis

The compound's structure includes several key components:

  • Phenethylamine Moiety: This part of the molecule contains dimethoxy substitutions, which are known for their role in modulating biological activity.

  • Quinazoline Derivative: The presence of a triazole ring within the quinazoline framework adds to the compound's complexity and potential for interaction with biological targets.

  • 4-Fluorobenzyl Group: This fluorinated benzyl group may enhance the compound's ability to interact with specific enzymes or receptors.

Potential Biological Activities

Preliminary studies suggest that N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)propanamide may exhibit significant biological activities. Its structure indicates potential interactions with various biological targets, including receptors and enzymes. Quinazoline derivatives are often investigated for their ability to inhibit specific enzymes or modulate receptor activities, which could lead to therapeutic applications in treating diseases such as cancer or bacterial infections.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)propanamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
3,4-DimethoxyfentanylSimilar phenethylamine structureOpioid activity
N-(4-fluorobenzyl)piperidineContains fluorobenzyl groupPotential analgesic effects
8-(3,4-dimethoxyphenethyl)-3-(2-fluorobenzyl)-1H-imidazo[2,1-f]purineShares dimethoxyphenethyl groupAntitumor properties

These compounds illustrate the diversity within this chemical space and highlight the unique aspects of N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)propanamide in terms of its potential applications and biological activities.

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